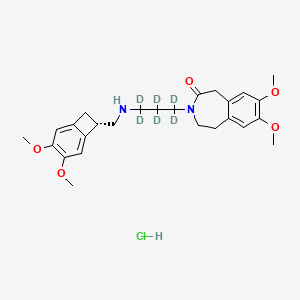
N-Desmethyl Prochlorperazine-d8 Dimaleate
Descripción general
Descripción
N-Desmethyl Prochlorperazine-d8 Dimaleate is a metabolite of Prochlorperazine . It has a molecular weight of 600.11 and a molecular formula of C19H14D8ClN3S.2C4H4O4 .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 14 hydrogen atoms, 8 deuterium atoms, 1 chlorine atom, 3 nitrogen atoms, 1 sulfur atom, and 8 oxygen atoms .Aplicaciones Científicas De Investigación
Metabolic Characterization
Prochlorperazine (PCZ), from which N-Desmethyl Prochlorperazine-d8 Dimaleate is derived, is an antiemetic widely used in the management of nausea and vomiting. It is extensively metabolized via the CYP450 system, with N-desmethyl being one of its characterized metabolites. This metabolism process has been studied in vitro, contributing significantly to our understanding of drug interactions and effectiveness (Collins et al., 2004).
Pharmacokinetics and Bioavailability
The pharmacokinetics and bioavailability of prochlorperazine, including its metabolites like N-Desmethyl Prochlorperazine, have been studied in various forms. One study focused on the bioavailability and metabolism of prochlorperazine administered via buccal and oral routes, finding significant differences in plasma concentrations and exposure to metabolites (Finn et al., 2005).
Analytical Applications
N-Desmethyl Prochlorperazine and its parent compound have been utilized in analytical chemistry. For instance, N-substituted phenothiazines, including prochlorperazine, have been used as indicators in various titration methods, demonstrating their utility beyond clinical applications (Gowda & Ahmed, 1978), (Gowda & Ahmed, 1979).
Solid-State Characterization
The solid-state degradation of prochlorperazine has been studied to evaluate its stability and degradation process. This research provides insight into the physical and chemical stability of the drug and its metabolites, which is crucial for its formulation and storage (Ledeți et al., 2018).
Clinical Pharmacology Research
Research has also been conducted on the influence of cytochrome P450 genotype on the plasma disposition of prochlorperazine metabolites, including N-Desmethyl Prochlorperazine, in cancer patients. This study highlights the role of genetic factors in drug metabolism and efficacy (Tashiro et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)propyl]phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3S/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22/h1-2,4-7,14,21H,3,8-13H2/i8D2,9D2,12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIQAXTYRCAVFE-NQUIVBQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)
![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)


